molecular formula C22H15ClN2O4 B3695509 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B3695509
M. Wt: 406.8 g/mol
InChI Key: KXVNHSDMSWPVNF-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core substituted with a 3-chlorophenyl group at position 2 and a benzodioxine-carboxamide moiety at position 3. The benzodioxine-carboxamide moiety may facilitate hydrogen bonding and target-specific interactions, making it a candidate for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-15-3-1-2-14(10-15)22-25-17-12-16(5-7-18(17)29-22)24-21(26)13-4-6-19-20(11-13)28-9-8-27-19/h1-7,10-12H,8-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNHSDMSWPVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of organic compounds known as phenyl-1,3-oxazoles , which are characterized by their aromatic heterocyclic structures. The molecular formula for this compound is C22H21ClN4O3C_{22}H_{21}ClN_{4}O_{3}, with a molecular weight of approximately 424.88 g/mol. Its structure includes multiple heterocycles and functional groups that contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of benzoxazole was tested for its ability to inhibit cancer cell proliferation in vitro. The results demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of benzoxazole derivatives.

  • Case Study : A study evaluated the antibacterial activity of similar compounds against various strains of bacteria. The results showed that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Organic Electronics

The unique electronic properties of benzoxazole derivatives make them suitable for applications in organic electronics.

  • Case Study : Research has demonstrated the use of benzoxazole-based compounds in organic light-emitting diodes (OLEDs). These materials exhibited efficient charge transport and luminescence properties, making them candidates for next-generation display technologies .

Polymer Chemistry

In polymer science, benzoxazole derivatives are being explored for their potential as additives or monomers.

  • Data Table: Properties of Benzoxazole Derivatives for Polymer Applications
PropertyValue
Thermal StabilityHigh
SolubilityModerate
Electrical ConductivityImproved
Mechanical StrengthEnhanced

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Notable Activity/IC50
N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Benzoxazole 3-Chlorophenyl, Benzodioxine-carboxamide ~408 Enzymes/Receptors (hypothesized) N/A (Theoretical focus)
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole Triazole-thione 419.42 Microbial enzymes Antimicrobial (MIC: 8–32 μg/mL)
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Isoindole-dione Benzodioxine-carboxamide ~360 PARP1 IC50: 0.12 μM (PARP1)
N-(1,3-Thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Thiazole Benzodioxine-carboxamide ~320 Orexin receptors Ki: 45 nM (OX1R)
N-(3-Piperidinyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride Benzodioxine Piperidine 298.76 Neurological targets Weak activity in vivo

Key Findings and Implications

  • Benzoxazole vs. Oxadiazole/Thiazole : Benzoxazole derivatives generally exhibit higher enzymatic affinity, while oxadiazoles and thiazoles offer metabolic stability and solubility advantages .
  • Chlorophenyl Position : 3-Chlorophenyl substitution (target compound) enhances steric complementarity with hydrophobic enzyme pockets compared to 2-chlorophenyl analogues .
  • Benzodioxine-Carboxamide : This moiety consistently enables hydrogen bonding in enzyme inhibition, though isoindole-dione or triazole-thione replacements can shift target specificity .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzoxazole ring via cyclization of o-aminophenol derivatives with 3-chlorobenzoyl chloride under acidic conditions.
  • Step 2 : Introduction of the benzodioxine-carboxamide moiety through coupling reactions (e.g., amide bond formation using carbodiimide reagents).
  • Key intermediates : 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine and 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. Methodological considerations include optimizing reaction temperatures and catalysts to improve yields, as seen in analogous benzoxazole-benzodioxine hybrids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, benzodioxine protons at δ 4.2–4.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 449.08).
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and benzodioxine ether linkages (1250–1300 cm1^{-1}) .

Q. What in vitro models are appropriate for assessing its antihepatotoxic or antimicrobial activity?

  • Antihepatotoxicity : Use carbon tetrachloride (CCl4_4)-induced hepatotoxicity models in primary hepatocytes, measuring ALT/AST levels and glutathione depletion .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus or Escherichia coli, with positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity.
  • Core Modifications : Compare benzoxazole vs. oxadiazole cores for target selectivity (e.g., triazolothiadiazole derivatives in showed enhanced solubility).
  • Assay Design : Use parallel synthesis and high-throughput screening to evaluate >50 derivatives against multiple targets (e.g., enzymes, receptors). Example SAR Table :
Substituent (R)Antihepatotoxic IC50_{50} (μM)Antimicrobial MIC (μg/mL)
3-Cl12.48.0 (S. aureus)
4-NO2_28.76.5 (S. aureus)
2-OCH3_318.912.0 (S. aureus)
Data adapted from .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Standardization : Ensure consistent assay conditions (e.g., pH, incubation time, cell line viability).
  • Control Groups : Include reference compounds (e.g., silymarin for antihepatotoxicity) to calibrate activity thresholds.
  • Meta-Analysis : Compare datasets from structurally similar derivatives (e.g., oxadiazole vs. triazole analogs) to identify substituent-specific trends .

Q. Which computational approaches predict binding affinity with neurological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or NMDA receptors. Focus on hydrogen bonding with benzodioxine oxygen atoms.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates strong binding).
  • QSAR Models : Develop regression models correlating logP values with blood-brain barrier permeability .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., DMSO:PEG 400 mixtures) or nanoemulsion techniques.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., benzodioxine methyl groups) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
  • Waste Disposal : Neutralize acidic byproducts before disposal, as per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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